

# AF 430 Hydrazide: Application Notes and Protocols for Neuronal Tracing

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## Compound of Interest

Compound Name: AF 430 hydrazide

Cat. No.: B12376060

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## Introduction

**AF 430 hydrazide** is a fluorescent neuronal tracer characterized by its bright signal, high photostability, and low molecular weight. As a polar tracer, it is well-suited for outlining neuronal morphology and investigating neural circuits. Its fixable nature allows for long-term preservation of labeled tissues, making it a valuable tool for detailed anatomical studies. **AF 430 hydrazide** can be introduced into neurons via microinjection or iontophoresis and is capable of both anterograde and retrograde transport along axons, enabling the mapping of neuronal projections.

## Properties of AF 430 Hydrazide

**AF 430 hydrazide** possesses several key properties that make it an effective neuronal tracer. It is a highly water-soluble and pH-insensitive dye, ensuring reliable performance under physiological conditions. Its fluorescence characteristics are well-suited for standard microscopy setups.

Property	Value	Reference
Molecular Weight	517.52 g/mol	<a href="#">[1]</a>
Excitation Maximum	~430 nm	<a href="#">[2]</a> <a href="#">[3]</a>
Emission Maximum	~542 nm	<a href="#">[2]</a> <a href="#">[3]</a>
Photostability	High	<a href="#">[2]</a>
pH Sensitivity	Insensitive in a broad pH range	<a href="#">[2]</a>

## Experimental Protocols

### I. Preparation of AF 430 Hydrazide Solution

A stock solution of **AF 430 hydrazide** should be prepared for microinjection or iontophoresis.

Materials:

- **AF 430 hydrazide**
- Internal solution (e.g., 0.1 M KCl or a specific intracellular solution for electrophysiological recording)
- Vortex mixer
- Centrifuge

Procedure:

- Dissolve **AF 430 hydrazide** in the desired internal solution to a final concentration of 1-10 mM. A common starting concentration is 10 mM.
- Vortex the solution thoroughly to ensure the dye is completely dissolved.
- Centrifuge the solution at >10,000 x g for 5-10 minutes to pellet any undissolved particles.
- Carefully aspirate the supernatant for loading into micropipettes.

## II. Neuronal Labeling by Microinjection

Microinjection is a reliable method for delivering the tracer into a single neuron.

Materials:

- Prepared **AF 430 hydrazide** solution
- Micropipettes (borosilicate glass, pulled to a fine tip)
- Micromanipulator
- Microinjection pressure system

Procedure:

- Backfill a micropipette with the **AF 430 hydrazide** solution.
- Mount the micropipette on the micromanipulator.
- Under microscopic guidance, carefully approach and impale the target neuron with the micropipette.
- Apply brief, positive pressure pulses to eject a small volume of the dye into the neuron. The amount injected can be monitored visually by the fluorescence.
- After injection, slowly retract the micropipette.
- Allow sufficient time for the tracer to transport along the neuronal processes. This can range from several hours to days, depending on the length of the projections being studied.

## III. Neuronal Labeling by Iontophoresis

Iontophoresis uses an electrical current to eject the charged dye from the micropipette, offering precise control over the amount of tracer delivered.

Materials:

- Prepared **AF 430 hydrazide** solution

- Micropipettes
- Micromanipulator
- Iontophoresis unit

Procedure:

- Backfill a micropipette with the **AF 430 hydrazide** solution.
- Mount the micropipette on the micromanipulator.
- Approach and impale the target neuron.
- Apply a continuous or pulsed electrical current to eject the dye. The polarity of the current depends on the net charge of the dye at the pH of the internal solution. Note: The net charge of **AF 430 hydrazide** at physiological pH (7.4) is not readily available. It is recommended to test both positive and negative currents to determine the optimal ejection parameters. A starting point for the current is a 2-nA positive or negative pulse.
- Monitor the filling of the neuron by fluorescence.
- Once the desired fill is achieved, terminate the current and retract the micropipette.
- Allow for tracer transport as described for microinjection.

## IV. Tissue Fixation and Processing

Proper fixation is crucial for preserving the labeled neurons for subsequent imaging.

Materials:

- Phosphate-buffered saline (PBS)
- 4% Paraformaldehyde (PFA) in PBS
- Sucrose solutions (e.g., 15% and 30% in PBS) for cryoprotection
- Vibratome or cryostat

### Procedure:

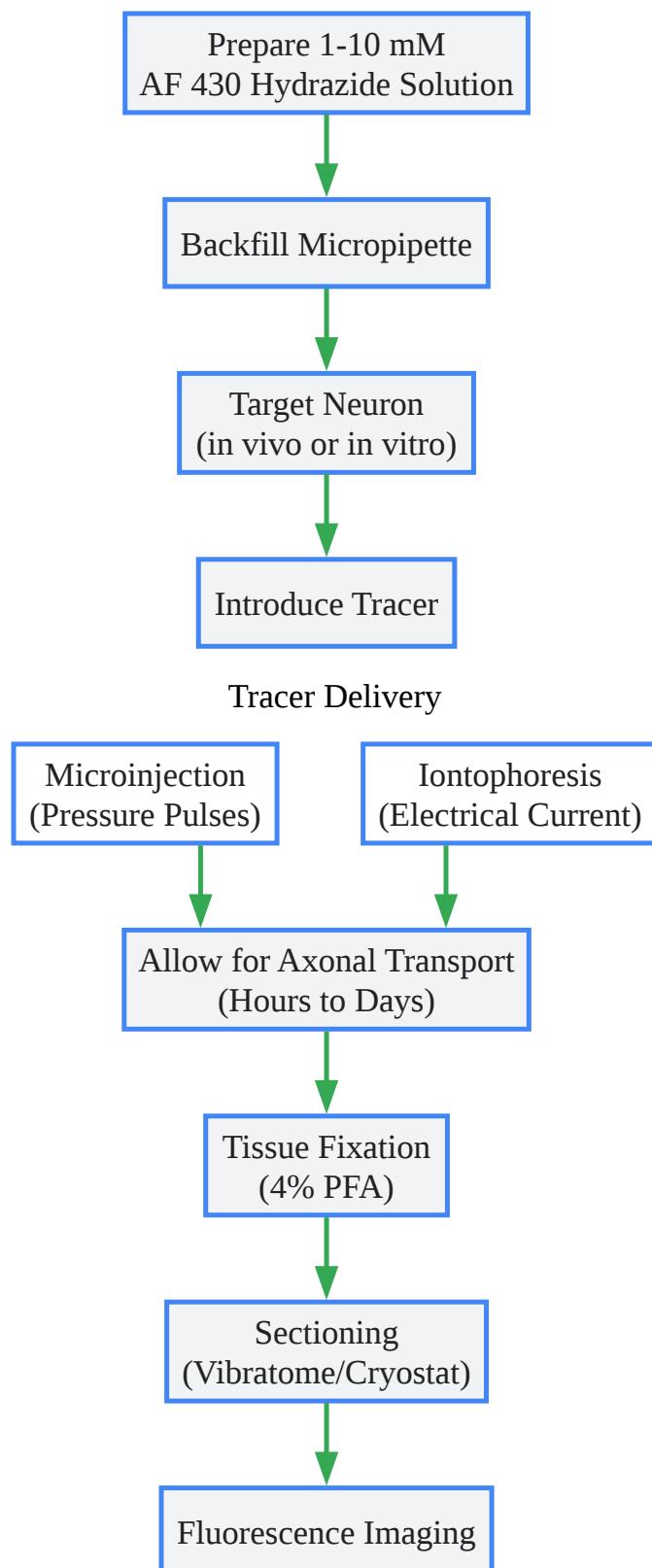
- Following the desired transport time, perfuse the animal transcardially with PBS, followed by 4% PFA in PBS.
- Dissect the brain or tissue of interest and post-fix in 4% PFA for several hours to overnight at 4°C.
- Cryoprotect the tissue by incubating in sucrose solutions of increasing concentration.
- Section the tissue using a vibratome or cryostat at the desired thickness (e.g., 40-100  $\mu\text{m}$ ).
- Mount the sections on glass slides for imaging.

## Data Presentation

The following table summarizes key parameters for neuronal tracing with hydrazide dyes, which can be used as a starting point for optimizing experiments with **AF 430 hydrazide**.

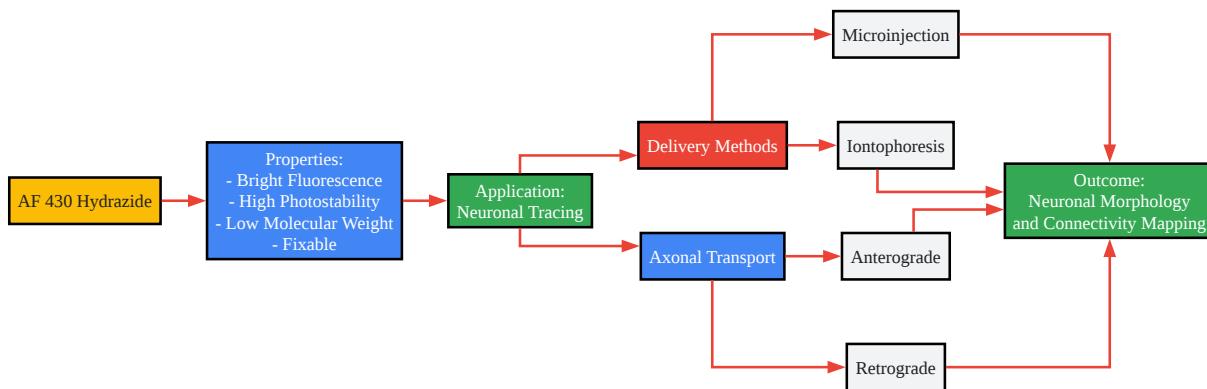
Parameter	Microinjection	Iontophoresis
Dye Concentration	1-10 mM in internal solution	1-10 mM in internal solution
Pipette Tip Size	<1 $\mu\text{m}$	<1 $\mu\text{m}$
Delivery Method	Positive pressure pulses	Electrical current (polarity to be determined)
Injection Current	N/A	1-5 nA (pulsed or continuous)
Transport Time	Hours to days	Hours to days

## Visualizations



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Caption: Experimental workflow for neuronal tracing with **AF 430 hydrazide**.



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Caption: Logical relationships in the application of **AF 430 hydrazide** as a neuronal tracer.

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## References

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